molecular formula C9H7BrN2 B1336612 6-(Bromomethyl)quinoxaline CAS No. 53967-21-8

6-(Bromomethyl)quinoxaline

カタログ番号 B1336612
CAS番号: 53967-21-8
分子量: 223.07 g/mol
InChIキー: DMLZDWGHHYSKGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Bromomethyl)quinoxaline is a compound that is part of a broader class of quinoxaline derivatives. These compounds are known for their diverse applications, including their use as intermediates in organic synthesis and their potential biological activities. The bromomethyl group attached to the quinoxaline core structure makes it a versatile reagent for further chemical modifications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, involves the reaction of fatty acids with a quinoxaline derivative in the presence of 18-crown-6 and potassium carbonate to produce fluorescent esters . Another study reports the synthesis of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides and explores the influence of substituents on the nucleophilic substitution reaction . Additionally, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate via visible-light-induced radical bromination demonstrates the utility of bromomethyl quinoxaline derivatives in producing other complex molecules .

Molecular Structure Analysis

Structural studies of quinoxaline derivatives, such as 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione, provide insights into the molecular geometry and crystal packing of these compounds. The crystal structures reveal how different substituents in the 6-position can influence the overall geometry and hydrogen bonding patterns, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoxaline derivatives participate in a variety of chemical reactions. For example, the reaction of bis(bromomethyl)quinoxaline N-oxides with amines is of interest due to the complex mechanism and the biological activity of the resulting compounds . The 1,3-dipolar cycloaddition reaction is another example, leading to the formation of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Bromomethyl)quinoxaline derivatives are influenced by their molecular structure. The presence of the bromomethyl group can increase the reactivity of these compounds, making them suitable for various chemical transformations. The synthesis and characterization of bromomethyl quinoxaline derivatives, such as the one described in paper , often involve techniques like IR, NMR, and MS to determine their structural and physical properties. These properties are crucial for their application in organic synthesis and potential biological activities.

科学的研究の応用

Antimicrobial Activity

6-(Bromomethyl)quinoxaline derivatives demonstrate significant antimicrobial activities. For instance, Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline with varying substituents, revealing notable antibacterial and antifungal activities. Derivatives with specific groups at the 6-position showed heightened activity against Gram-positive bacteria and a broad antifungal activity spectrum (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).

Anticancer and Antiviral Properties

Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, revealing their low toxicity and potent interferon-inducing and antiviral properties. These compounds were found effective in inhibiting viral activity and demonstrated potential as antiviral agents (Shibinskaya et al., 2010).

Therapeutic Uses in Medicinal Chemistry

Quinoxaline derivatives are critical in drugs treating various diseases, including cancer and infectious diseases. Khatoon and Abdulmalek (2021) highlighted the importance of quinoxaline in medicinal chemistry, emphasizing its diverse therapeutic uses and the development of cost-effective synthetic routes (Khatoon & Abdulmalek, 2021).

Synthesis and Characterization for Various Applications

Liu et al. (2020) focused on the synthesis of quinoxaline derivatives for pesticidal activities. They found that these derivatives exhibited herbicidal, fungicidal, and insecticidal activities, indicating the broad potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).

作用機序

Target of Action

It’s known that quinoxaline derivatives, which 6-(bromomethyl)quinoxaline belongs to, possess a broad spectrum of biological activities . This suggests that 6-(Bromomethyl)quinoxaline may interact with multiple targets in the cell.

Mode of Action

It’s known that quinoxaline derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the quinoxaline derivative interacts with a metal catalyst, such as palladium, in a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in sm cross-coupling reactions , it can be inferred that 6-(Bromomethyl)quinoxaline may influence pathways involving carbon-carbon bond formation.

Result of Action

It’s known that quinoxaline derivatives exhibit a broad spectrum of biological activities , suggesting that 6-(Bromomethyl)quinoxaline may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the success of sm cross-coupling reactions, in which quinoxaline derivatives can be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 6-(Bromomethyl)quinoxaline may be influenced by the reaction conditions and the presence of other functional groups.

Safety and Hazards

6-(Bromomethyl)quinoxaline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation .

将来の方向性

Quinoxalines have been found to possess a diverse range of biological activities, making them a crucial component in drugs used to treat various conditions. Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The focus of future developments is on the key sustainable approaches of pharmaceutical industries .

特性

IUPAC Name

6-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZDWGHHYSKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436779
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)quinoxaline

CAS RN

53967-21-8
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoxaline (10.0 g, 69.4 mmol) in CCl4 (80 mL) was added NBS (13.5 g, 76.3 mmol) and benzoyl peroxide (BP, 1.7 g, 6.9 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (50 mL×5). The extracts were concentrated under vacuum. The organics were combined and concentrated to give crude 6-bromomethylquinoxaline (12.0 g), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.85-8.87 (m, 2H), 8.10-8.13 (m, 2H), 7.82 (dd, J=2.1, 8.7 Hz, 1H), 4.70 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that slowly turned red. The solution was maintained at 85° C. for two hours to give a red solution of 6-bromomethyl-quinoxaline. The solution was then cooled down to room temperature with the formation of a precipitate mainly composed of succinimide. The solution was then mixed with an equal volume (˜31 ml) of pentane to ease the precipitation of succinimides (NHS as well as any unreacted NBS). After filtration, the orange solid obtained (1.4 g) was extracted few times with pentane (4 times, 50 ml each) to recover any remaining 6-bromomethyl-quinoxaline. The extracts were combined with the yellow solution of bromomethyl-quinoxaline and vacuum dried to give a yellow solid (1.92 g) that was suspended in an alkaline solution prepared by dissolving 2.0 g of sodium hydroxide pellets in 30 g of water. The catalyst (5% Pd/C) was added to the alkaline mixture (0.2 g) and the suspension was heated up to 85-95° C. and sparged with air for 48 hours. The black suspension was filtered to give an amber solution that was neutralized with dilute sulfuric acid to give a yellow powder (1.28 g, 85% yield) that precipitated from solution (6-quinoxaline-carboxylic acid).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylquinoxaline (2.0 g, 13.9 mmol), N-bromosuccinimide (3.0 g, 16.9 mmol), and benzoyl peroxide (411 mg, 1.7 mmol) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux for 2 days. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (1×100 mL) and brine (1×100 mL). The organic extract was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-30% EtOAc/hexanes), affording 6-(bromomethyl)quinoxaline (1.10 g, 35% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoxaline
Reactant of Route 2
6-(Bromomethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)quinoxaline
Reactant of Route 4
6-(Bromomethyl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。